Tetraisopropylthiuram disulfide is an organosulfur compound with the molecular formula and a molecular weight of 352.63 g/mol. It is primarily recognized for its applications in agriculture as a fungicide and in rubber manufacturing as a vulcanization accelerator. This compound is classified under thiuram disulfides, which are characterized by their disulfide linkage and alkyl substituents.
Tetraisopropylthiuram disulfide is typically synthesized from the reaction of dithiocarbamate salts with oxidizing agents. It belongs to the class of tetraalkylthiuram disulfides, which are known for their diverse applications in various industrial processes, including agriculture and electrochemistry. The compound is also referred to by its synonyms, including bis(diisopropylthiocarbamoyl) disulfide, and has a CAS number of 4136-91-8.
The synthesis of tetraisopropylthiuram disulfide can be achieved through several methods:
The reaction conditions typically involve a controlled environment where pH levels are maintained to favor the formation of the desired thiuram disulfide. The process may also include purification steps such as recrystallization to achieve high purity levels (≥98%) .
Tetraisopropylthiuram disulfide exhibits a distinct molecular structure characterized by two sulfur atoms connected by a single bond (disulfide linkage) and two isopropyl groups attached to nitrogen atoms. The structural formula can be represented as follows:
The compound has a melting point of approximately 115 °C and appears as very pale yellow crystals . Its structural analysis has been conducted through X-ray crystallography, revealing details about bond lengths and angles that contribute to its chemical behavior .
Tetraisopropylthiuram disulfide participates in various chemical reactions, including:
The electrochemical behavior indicates that tetraisopropylthiuram disulfide exists in equilibrium with various redox species, which can affect its reactivity depending on environmental conditions such as temperature and solvent polarity .
The mechanism by which tetraisopropylthiuram disulfide exerts its biological effects, particularly as a fungicide, involves inhibition of certain enzymatic pathways critical for fungal growth. The compound likely interacts with thiol groups in enzymes, leading to disruption of metabolic processes.
Studies have shown that thiuram disulfides can form mixed disulfides with cellular thiols, thereby affecting cellular redox states and signaling pathways essential for cell survival .
Relevant analyses indicate that the compound's stability is influenced by its molecular structure and substituents, which affect its reactivity profile .
Tetraisopropylthiuram disulfide finds numerous applications across different fields:
Chlorine-based oxidants (e.g., Cl₂ or hypochlorite) facilitate the conversion of dialkyldithiocarbamate salts to thiuram disulfides via oxidative coupling. In this process, salts such as sodium diisopropyldithiocarbamate undergo oxidation at 0–5°C in aqueous/organic biphasic systems, yielding tetraisopropylthiuram disulfide. While achieving >90% conversion, this method generates stoichiometric NaCl waste (3–5 kg per kg product) and produces chlorinated byproducts like sulfenyl chlorides, which complicate purification and reduce atomic economy [4] [7]. Consequently, industrial adoption has declined due to environmental regulations requiring costly waste incineration [4].
Hydrogen peroxide (H₂O₂) offers a cleaner alternative, oxidizing dithiocarbamate salts in alkaline media (pH 8–10) under mild conditions (20–40°C). For tetraisopropylthiuram disulfide synthesis, 30% H₂O₂ is added gradually to prevent over-oxidation, with catalysts like CuSO₄ (0.5 mol%) enhancing selectivity. This approach achieves 88–92% yield with water as the sole byproduct, eliminating halogenated waste [6] [7]. Table 1 compares oxidant performance:
Table 1: Oxidant Efficiency in Thiuram Disulfide Synthesis
Oxidant | Reaction Temp (°C) | Yield (%) | Primary Waste |
---|---|---|---|
Cl₂ | 0–5 | 90–95 | NaCl, chlorinated organics |
H₂O₂ (uncatalyzed) | 20–30 | 75–80 | H₂O |
H₂O₂ (Cu-catalyzed) | 30–40 | 88–92 | H₂O |
The alkaline environment stabilizes dithiocarbamate intermediates, though excess NaOH increases saponification risks in alcohol solvents [6].
Flow electrochemical reactors enable direct oxidation of dithiocarbamate anions to thiuram disulfides without chemical oxidants. Potentiostatic control (fixed anode potential: 2.0–2.5 V vs. Ag/AgCl) minimizes over-oxidation byproducts in tetraisopropylthiuram disulfide synthesis, achieving 95% Faraday efficiency. Galvanostatic operation (current density: 10–15 mA/cm²) risks passivation due to polymer formation at higher potentials (>2.8 V). Parallel-plate flow reactors with Pt electrodes and ≤1.0 mm electrode gaps enhance mass transfer, reducing reaction time to <5 minutes compared to 2 hours in batch processes [4]. Table 2 contrasts operational modes:
Table 2: Electrochemical Synthesis Parameters
Parameter | Potentiostatic Mode | Galvanostatic Mode |
---|---|---|
Anode Potential (V) | 2.0–2.5 | Variable |
Current Density | Variable | 10–15 mA/cm² |
Faraday Efficiency | 92–95% | 80–85% |
Byproduct Formation | <1% | 5–8% |
Electrosynthesis achieves near-100% atom economy by eliminating oxidant waste. Sodium diisopropyldithiocarbamate solutions are oxidized at the anode, producing tetraisopropylthiuram disulfide and liberating Na⁺ ions, which migrate across a cation-exchange membrane to regenerate the catholyte. This closed-loop system recycles electrolyte solutions for >10 batches without yield loss. The process avoids salt formation, reducing wastewater load by 90% compared to chlorine-mediated routes [4] [8].
Methanol serves as an ideal solvent for tetraisopropylthiuram disulfide synthesis due to its ability to dissolve both dithiocarbamate salts (e.g., (i-Pr₂NCS₂)₂Zn) and H₂O₂ oxidant. Post-reaction, methanol is recovered via distillation (65°C, 0.1 MPa) with >98% purity and reused for ≥5 cycles without yield decline. This reduces solvent consumption by 70% and utilizes distillation residues as process fuel, lowering net energy demand by 30% [1] [3].
CO₂ replaces mineral acids (e.g., H₂SO₄) in neutralizing alkaline dithiocarbamate solutions before oxidation. Bubbling CO₂ at 0.2–0.5 MPa through sodium diisopropyldithiocarbamate forms Na₂CO₃ and the free dithiocarbamic acid, which undergoes oxidation with H₂O₂. This generates marketable Na₂CO₃ instead of Na₂SO₄ waste, improving process economics. Table 3 compares acidification agents:
Table 3: Neutralization Agents in Dithiocarbamate Processing
Parameter | H₂SO₄ | CO₂ |
---|---|---|
Neutralization Byproduct | Na₂SO₄ | Na₂CO₃ |
Byproduct Utility | Low-value waste | Commercial product |
Process pH Control | Sharp drop | Gradual adjustment |
Corrosion Risk | High | Low |
Integrated with microreactor technology, CO₂-mediated processes achieve 89% yield in <3 minutes residence time, enhancing space-time yield 20-fold over batch methods [2] [8].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8